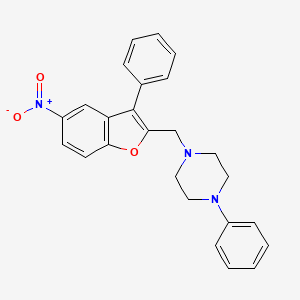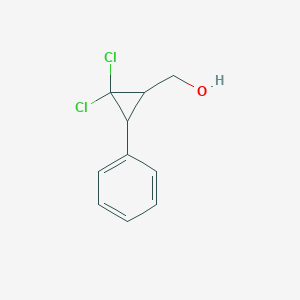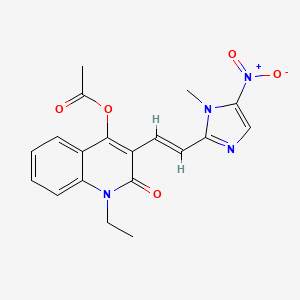
(2-ethyl-4-methylidene-5-oxo-oxolan-3-yl) Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-4-methylidene-5-oxo-oxolan-3-yl) Acetate typically involves the reaction of ethyl-substituted oxolan derivatives with acetic anhydride under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced techniques such as distillation and crystallization to purify the compound. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(2-ethyl-4-methylidene-5-oxo-oxolan-3-yl) Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives such as carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2-ethyl-4-methylidene-5-oxo-oxolan-3-yl) Acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-ethyl-4-methylidene-5-oxo-oxolan-3-yl) Acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Oxazolones: These compounds share a similar oxolan ring structure but differ in their functional groups and reactivity.
Hydrazones: These compounds have similar reactivity patterns but differ in their nitrogen-containing functional groups.
Uniqueness
(2-ethyl-4-methylidene-5-oxo-oxolan-3-yl) Acetate is unique due to its specific substitution pattern and the presence of both ethyl and acetate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
76299-61-1 |
|---|---|
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
(2-ethyl-4-methylidene-5-oxooxolan-3-yl) acetate |
InChI |
InChI=1S/C9H12O4/c1-4-7-8(12-6(3)10)5(2)9(11)13-7/h7-8H,2,4H2,1,3H3 |
Clave InChI |
LRBRZYUYOWTBLH-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(C(=C)C(=O)O1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)




![Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate](/img/structure/B14455217.png)


![beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester](/img/structure/B14455246.png)
